1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one
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Overview
Description
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one is a synthetic organic compound with the molecular formula C16H14F4O3 and a molecular weight of 330.27 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Preparation Methods
The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Chemical Reactions Analysis
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.
Comparison with Similar Compounds
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:
Seviteronel: A compound with a similar naphthalene-based structure, used as an inhibitor of cytochrome P450 enzymes.
Naphthalene derivatives: These compounds share the naphthalene core structure and exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1313885-94-7 |
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Molecular Formula |
C16H14F4O3 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3 |
InChI Key |
FBLAGBKISZSIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F |
Origin of Product |
United States |
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